{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine
Description
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H26N2O/c1-10-8-12(9-11(2)15-10)13-6-5-7-14(3)4/h10-13H,5-9H2,1-4H3 |
InChI Key |
WKXLCKVBXOXOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine involves the reaction of 2,6-dimethyloxan-4-amine with 3-chloropropyl dimethylamine under controlled conditions . The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Inferences
Solubility and Stability: The tetrahydropyran ring likely enhances the target compound’s solubility in polar solvents (e.g., water, ethanol) compared to linear alkyl analogs. Its cyclic structure may also improve oxidative stability.
Surfactant Potential: While Behenamid derivatives excel in forming stable micelles due to long alkyl chains , the target compound’s cyclic ether could reduce critical micelle concentration (CMC) by balancing hydrophilicity and rigidity.
Biocompatibility : Unlike pharmacologically active analogs (), the absence of aromatic/fluorinated groups suggests lower toxicity, aligning with cosmetic applications .
Biological Activity
- Molecular Formula : C₁₂H₂₆N₂O
- Molecular Weight : 214.35 g/mol
- Structure : Chemical Structure
The presence of the dimethyloxane structure enhances the compound's lipophilicity, which is crucial for bioavailability and distribution in biological systems .
Biological Activity Overview
Tertiary amines like {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine are known to interact with various biological targets. Compounds with similar structures often exhibit significant biological properties, including:
- Neurotransmitter Receptor Interaction : Tertiary amines can influence neurotransmitter systems, potentially affecting mood and cognition.
- Enzyme Modulation : They may act as enzyme inhibitors or activators, impacting metabolic pathways.
Research indicates that amine-containing compounds are prevalent in many biologically active molecules, such as amino acids and neurotransmitters, suggesting a broad spectrum of potential therapeutic applications .
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds provide valuable insights into its possible effects:
- Neuropharmacological Studies :
-
Antimicrobial Activity :
- Some tertiary amines exhibit antimicrobial properties. For example, studies on dimethylaminopropanol have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
-
Synthetic Pathways :
- The compound can be synthesized through various methods that allow for controlled modification of functional groups. This flexibility is crucial for developing derivatives with enhanced biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-(Dimethylamino)propyl chloride | Structure | Basic amine used as an intermediate in pharmaceuticals |
| N,N-Dimethyl(3-chloropropyl)amine | Structure | Similar reactivity; used in various chemical syntheses |
| Dimethylaminopropanol | Structure | Exhibits surfactant properties; used in cosmetic formulations |
The unique combination of a dimethyloxane ring and a propylamine structure in this compound may provide distinct physicochemical properties that could enhance its performance compared to these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
